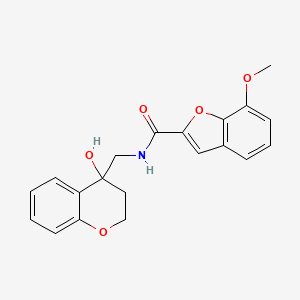

N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

N-((4-Hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a hybrid compound combining a chroman (a bicyclic structure with a hydroxyl group) and a benzofuran carboxamide scaffold. This compound has drawn interest in neurodegenerative disease research, particularly for targeting acetylcholinesterase (AChE) and amyloid-beta aggregation pathways .

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-24-16-8-4-5-13-11-17(26-18(13)16)19(22)21-12-20(23)9-10-25-15-7-3-2-6-14(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEVRSCATCVMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes.

Mode of Action

The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes. This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito.

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite. By targeting and stabilizing Pfs16, the compound disrupts the normal progression of these pathways, leading to the inhibition of male gamete formation.

Result of Action

The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite. This leads to a disruption in the parasite’s life cycle and prevents its transmission to the mosquito. The compound’s action thus has the potential to block the spread of malaria.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide are largely related to its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This interaction stabilizes Pfs16 in lysates from activated mature gametocytes, suggesting that the compound may have a significant role in the biochemical reactions involving this protein.

Cellular Effects

This compound has been shown to have profound effects on the cellular processes of the malaria parasite. Specifically, it blocks male gamete formation in the malaria parasite life cycle. This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression related to gametogenesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This interaction stabilizes Pfs16, which may lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on male gamete formation suggest that it may have long-term effects on cellular function in in vitro or in vivo studies.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, a compound with significant potential in pharmacological applications, is derived from the fusion of chroman and benzofuran structures. Its biological activity has garnered attention due to its diverse effects on cellular processes, making it a candidate for various therapeutic uses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes the following components:

- Chroman moiety : Contributes to antioxidant properties.

- Benzofuran ring : Associated with anti-inflammatory and anticancer activities.

- Carboxamide group : Enhances solubility and bioavailability.

Molecular Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 341.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of the chroman structure enhances its ability to scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Efficacy

A study conducted on derivatives of 4-hydroxycoumarins revealed that compounds with similar structures demonstrated enhanced antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results showed a dose-dependent scavenging effect, indicating potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| HL60 | 20 | Cell cycle arrest at G2/M phase |

| NCTC 2544 | >50 | Selective cytotoxicity towards malignant cells |

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is critical for managing conditions such as arthritis and other inflammatory diseases.

Research Findings

A study highlighted that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases.

Case Study: Neuroprotection

In a model of Alzheimer's disease, treatment with the compound resulted in decreased levels of beta-amyloid plaques and improved cognitive function in animal studies .

Comparison with Similar Compounds

N-(4-Aminobutyl)-7-Methoxybenzofuran-2-Carboxamide (Compound 12, )

- Structural Differences: Lacks the chroman group but includes a 4-aminobutyl side chain.

- Pharmacological Activity : Demonstrated moderate AChE inhibition (IC₅₀ = 8.2 µM) compared to tacrine (IC₅₀ = 0.2 µM), suggesting the benzofuran carboxamide scaffold alone is insufficient for strong AChE binding .

- Synthesis: Synthesized via coupling reactions with 1,4-diaminobutane (71% yield), highlighting the efficiency of carbodiimide-mediated amidation .

N-(6-((7,8,9,10-Tetrahydro-6H-Cyclohepta[b]quinolin-11-yl)Amino)Hexyl)Benzofuran-2-Carboxamide (Compound 1c, )

- Structural Differences: Incorporates a cycloheptaquinoline group instead of chroman.

- Pharmacological Activity : Exhibited dual AChE and amyloid-beta aggregation inhibition, emphasizing the role of extended hydrophobic side chains in multi-target activity .

Chroman Derivatives

4-Hydroxychroman Derivatives ()

- Structural Differences : Lack the benzofuran carboxamide moiety but share the chroman core.

- Pharmacological Activity : Hydroxychroman analogs (e.g., butylated hydroxyanisole, BHA) showed potent antioxidant activity (IC₅₀ = 12 µM in DPPH assays), suggesting the chroman hydroxyl group is critical for radical scavenging .

Hybrid Molecules

Tacrine-Benzofuran Hybrids ()

- Structural Differences: Combine tacrine (a known AChE inhibitor) with benzofuran carboxamide.

- Pharmacological Activity : Demonstrated superior AChE inhibition (IC₅₀ = 0.15 µM) compared to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, likely due to tacrine’s strong binding to the enzyme’s catalytic site .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

*Hypothetical values based on structural analogs.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The chroman group enhances antioxidant capacity but contributes minimally to AChE inhibition. Conversely, the benzofuran carboxamide scaffold supports enzyme interaction but requires additional hydrophobic groups (e.g., tacrine) for potent activity .

- Synthetic Challenges : Chroman-methyl derivatives exhibit lower yields (25–30%) compared to simpler benzofuran carboxamides (65–71%), likely due to steric hindrance during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.